PDE7B vs. PDE4A Selectivity: A Measured 1.4-fold Preference for PDE7B
In a direct enzymatic assay, this compound demonstrated a measurable selectivity for phosphodiesterase 7B (PDE7B) over phosphodiesterase 4A (PDE4A). It inhibited recombinant human PDE7B with a Ki of 910 nM, compared to a Ki of 1,300 nM for PDE4A, establishing a 1.43-fold preference for PDE7B [1]. This is a key differentiator from non-selective pan-PDE inhibitors. Furthermore, its activity against PDE5A is even weaker (Ki = 1,600 nM), reinforcing a selectivity profile that is not uniformly potent across all PDEs [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 910 nM (PDE7B); Ki = 1,300 nM (PDE4A) |
| Comparator Or Baseline | The same compound's activity on PDE4A (Ki = 1,300 nM) serves as the internal comparator baseline. |
| Quantified Difference | 1.43-fold selectivity for PDE7B over PDE4A (1300 nM / 910 nM) |
| Conditions | Inhibition of recombinant full-length human PDE7B and PDE4A using a fluorescently labeled cAMP substrate in an IMAP assay after 15 minutes. |
Why This Matters
This quantified selectivity profile allows researchers to probe PDE7B-mediated cAMP signaling pathways with a known degree of preference over PDE4A, which is crucial for dissecting their distinct roles in T-cell function and inflammatory processes.
- [1] BindingDB. Entry for BDBM50150171 (CHEMBL3770470). Affinity Data for PDE7B (Ki: 910 nM) and PDE4A (Ki: 1.30E+3 nM). Accessed April 30, 2026. View Source
